molecular formula C20H11FN2O2S2 B3121627 13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 290300-02-6

13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B3121627
CAS No.: 290300-02-6
M. Wt: 394.4
InChI Key: NDYXNTSJCWSSKB-UHFFFAOYSA-N
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Description

13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound featuring a unique structure that includes a fluorophenyl group, a thiophene ring, and a diazatricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one typically involves multi-step organic reactions. One common approach is the condensation of a fluorophenyl derivative with a thiophene-containing compound under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is often purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thiophene ring or the diazatricyclic framework.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl or thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the thiophene ring could produce a dihydrothiophene derivative.

Scientific Research Applications

13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    13-(4-Chlorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one: Similar structure but with a chlorine atom instead of fluorine.

    13-(4-Methylphenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds. This makes it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

13-(4-fluorophenyl)-6-hydroxy-11-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O2S2/c21-11-5-3-10(4-6-11)12-8-13(15-2-1-7-26-15)22-20-17(12)18-19(27-20)14(24)9-16(25)23-18/h1-9H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYXNTSJCWSSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C5=C(S3)C(=CC(=O)N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 2
13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 3
13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 4
13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 5
Reactant of Route 5
13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 6
13-(4-Fluorophenyl)-6-hydroxy-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one

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